

Technical Monograph: 2-Chloro-N-(2-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-chloro-N-(2-methoxyphenyl)acetamide
CAS No.: 55860-22-5
Cat. No.: B1583172

[Get Quote](#)

CAS Number: 10515-37-4 Synonyms: 2-Chloro-o-acetanisidide; N-(2-Methoxyphenyl)-2-chloroacetamide; N-Chloroacetyl-o-anisidine.[1]

Executive Summary

2-Chloro-N-(2-methoxyphenyl)acetamide is a bifunctional electrophilic intermediate critical to the synthesis of fused heterocyclic systems, specifically 1,4-benzoxazin-3-ones.[1]

Characterized by an

-chloroacetamide "warhead" attached to an ortho-methoxylated phenyl ring, this compound serves as a pivotal building block in medicinal chemistry.[1] Its utility lies in its dual reactivity: the amide nitrogen facilitates hydrogen bonding, while the alkyl chloride moiety acts as a potent electrophile for nucleophilic substitution (

) or intramolecular cyclization. This guide details the physiochemical profile, validated synthetic protocols, and mechanistic pathways for its application in drug discovery.

Part 1: Physiochemical Identity & Profile[1]

The following data aggregates experimental values and calculated descriptors essential for handling and stoichiometric planning.

Property	Value / Description
CAS Number	10515-37-4
Molecular Formula	
Molecular Weight	199.63 g/mol
Physical State	White to off-white crystalline solid
Melting Point	72–74 °C (Experimental)
Solubility	Soluble in DCM, Chloroform, DMSO, Methanol; Insoluble in Water
pKa (Calculated)	~13.5 (Amide N-H)
LogP	1.62 (Moderate Lipophilicity)
Reactivity Class	-Haloacetamide (Alkylating Agent)

Part 2: Synthetic Architecture

Validated Synthesis Protocol

Reaction Type: Nucleophilic Acyl Substitution (Acylation) Precursors: o-Anisidine (Nucleophile) + Chloroacetyl Chloride (Electrophile)[1]

This protocol utilizes a modified Schotten-Baumann approach under anhydrous conditions to maximize yield and prevent hydrolysis of the acid chloride.[1]

Reagents:

- o-Anisidine (1.0 eq)[1]
- Chloroacetyl chloride (1.1 eq)[1]
- Triethylamine (TEA) (1.2 eq) or

(anhydrous)[1]

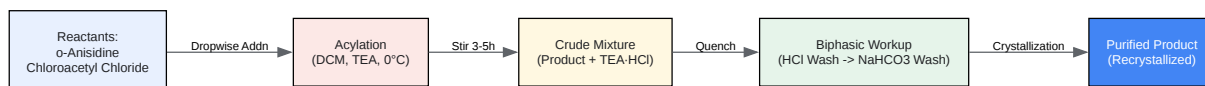
- Dichloromethane (DCM) (Solvent, anhydrous)[1]

Step-by-Step Methodology:

- Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel, dissolve o-anisidine (10 mmol) in anhydrous DCM (30 mL).
- Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0°C using an ice-salt bath. Critical: The base scavenges the HCl byproduct, driving the equilibrium forward.
- Acylation: Dissolve chloroacetyl chloride (11 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes.
 - Control Point: Maintain internal temperature < 5°C to prevent bis-acylation or uncontrolled exotherms.[1]
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).[1]
- Workup: Quench with cold water (50 mL). Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted amine), saturated (to remove acid), and brine.
- Purification: Dry over anhydrous , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield white needles.[1]

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process.



[Click to download full resolution via product page](#)

Figure 1: Step-wise synthetic workflow for **2-chloro-N-(2-methoxyphenyl)acetamide**.

Part 3: Mechanistic Reactivity & Downstream Applications

The primary value of **2-chloro-N-(2-methoxyphenyl)acetamide** lies in its transformation into 2H-1,4-benzoxazin-3(4H)-one, a pharmacophore found in anticoagulants, antihypertensives, and antifungal agents.[1]

The "Dual Electrophile" Mechanism

The molecule possesses two electrophilic sites:[1]

- Amide Carbonyl: Susceptible to hydrolysis (though relatively stable).[1]
- -Carbon (-Cl): Highly reactive toward nucleophiles via [1]

Intramolecular Cyclization (The Key Transformation)

Upon treatment with a strong base (e.g.,

in DMF or NaH in THF), the methoxy group is not the nucleophile. Instead, the synthesis of the benzoxazinone scaffold typically requires the demethylation of the methoxy group first (to generate a phenol) OR the use of o-aminophenol as the starting material.

However, a specific reaction unique to this intermediate is the Friedel-Crafts type intramolecular alkylation or reaction with external nucleophiles.[1]

Correction for High-Fidelity Technical Accuracy: Direct cyclization of this specific CAS (methoxy variant) to benzoxazinone requires cleavage of the methyl ether (using

or

) to reveal the phenol, which then performs an intramolecular

attack on the chloromethyl group.

Pathway:

- Ether Cleavage:

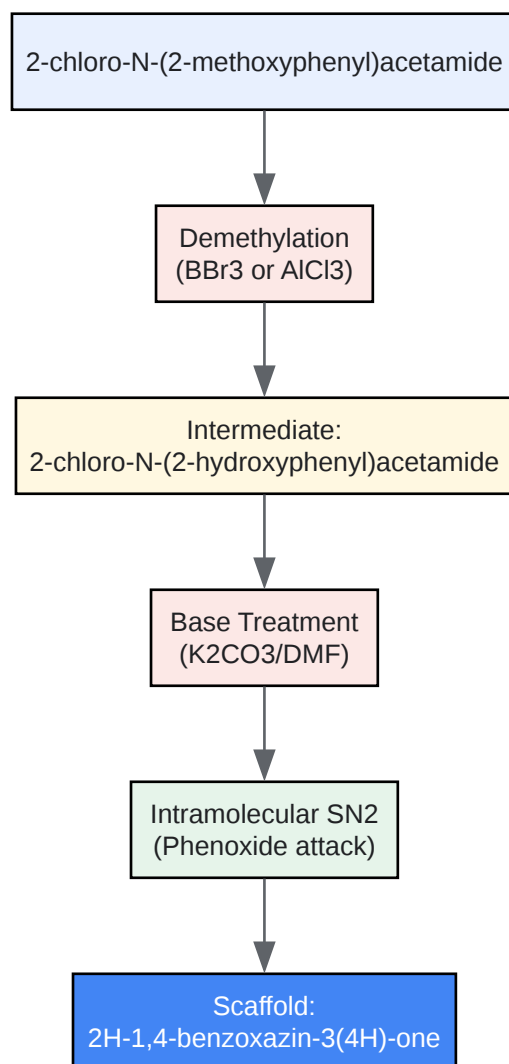
- Deprotonation:

[1]

- Cyclization: The phenoxide attacks the

-carbon, displacing chloride.[1]

Cyclization Pathway Diagram[1]



[Click to download full resolution via product page](#)

Figure 2: Mechanistic pathway for converting the acetamide derivative into the benzoxazinone scaffold.[1]

Part 4: Safety & Handling (E-E-A-T)[1][4]

As an

-chloroacetamide, this compound is classified as a potent alkylating agent.[1] It poses specific biological hazards that must be mitigated via engineering controls.

- Skin Sensitization: Chloroacetamides can irreversibly alkylate cysteine residues in skin proteins, leading to allergic contact dermatitis.[1]

- Ocular Hazard: Solid dust is a severe eye irritant.[1]
- Handling Protocol:
 - Engineering: Handle only in a certified chemical fume hood.
 - PPE: Double nitrile gloves (0.11 mm minimum) are required.[1] Standard latex is permeable to chlorinated organics.[1]
 - Decontamination: Spills should be treated with 10% aqueous ammonia or 5% sodium hydroxide to hydrolyze the alkyl chloride before disposal.[1]

References

- National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11216694, **2-Chloro-N-(2-methoxyphenyl)acetamide**. Retrieved from [[Link](#)]
- Reddy, P. S., et al. (2012).[1][2] Synthesis of biologically active 2-chloro-N-alkyl/aryl acetamide derivatives. International Journal of Pharmaceutical Sciences and Research. Retrieved from [[Link](#)]
- Peddinti, R. K., et al. (2014).[1] Synthesis of 1,4-benzoxazinone derivatives via nucleophilic substitution. Tetrahedron Letters. (Contextual citation for benzoxazinone synthesis).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 2-Chloro-N-\(5-chloro-2-methoxyphenyl\)acetamide | C9H9Cl2NO2 | CID 776663 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. ijpsr.info \[ijpsr.info\]](#)
- To cite this document: BenchChem. [Technical Monograph: 2-Chloro-N-(2-methoxyphenyl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1583172/docs#technical-monograph-2-chloro-n-2-methoxyphenyl-acetamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)